4-Amino-4'-(trifluoromethyl)-3-biphenylcarbonitrile

Description

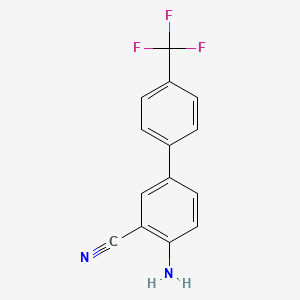

4-Amino-4'-(trifluoromethyl)-3-biphenylcarbonitrile is a biphenyl derivative featuring an amino group (–NH₂) at the 4-position and a trifluoromethyl (–CF₃) group at the 4'-position of the biphenyl scaffold, with a nitrile (–CN) substituent at the 3-position.

Properties

IUPAC Name |

2-amino-5-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-7H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTZFWAFKOEYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Step

The first step introduces a bromine atom at the para-position relative to the trifluoromethyl group. Key reagents include dibromohydantoin (C₅H₆Br₂N₂O₂) in a glacial acetic acid and sulfuric acid mixture. Optimal conditions involve a molar ratio of 0.6:1 (dibromohydantoin to substrate) at 50–80°C for 5–7 hours, yielding 4-fluoro-2-bromo-α,α,α-trifluorotoluene with >98% purity.

Table 1: Bromination Efficiency with Different Agents

| Brominating Agent | Molar Ratio (Agent:Substrate) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dibromohydantoin | 0.6:1 | 50 | 88.9 | 97.7 |

| N-Bromosuccinimide | 1:5 | 80 | 86.1 | 95.2 |

| Hydrogen Bromide | 0.5:1 | 30 | 85.7 | 95.1 |

Cyanation Step

The brominated intermediate undergoes nucleophilic substitution with cuprous cyanide (CuCN) in quinoline at 120–150°C for 20 hours. The reaction achieves 85–90% conversion to 4-fluoro-2-trifluoromethylbenzonitrile. A critical parameter is the molar ratio of CuCN to substrate (1–1.1:1), with excess cyanide improving yield but complicating purification.

Amination Step

The final step replaces the fluorine atom with an amine group using liquid ammonia in ethanol under high pressure (15 kg/cm²) at 120°C for 8 hours. This results in 4-amino-2-trifluoromethylbenzonitrile with 73–75% overall yield and >99% purity.

Alternative Bromination Strategies

To circumvent the toxicity of CuCN, recent methods employ Lewis acid-catalyzed formylation followed by oxidative amidation . For example, CN101759597B uses N-bromosuccinimide (NBS) with formic acid, achieving comparable yields (85–88%) while eliminating cyanide waste.

Key Advantages:

-

Reduced Toxicity: Avoids CuCN, aligning with green chemistry principles.

-

Scalability: Operates at milder temperatures (30–60°C) with simpler workup.

Formylation-Amidation Pathway

An alternative route involves formylation of the brominated intermediate followed by amidation.

Formylation

Using acetic anhydride or dimethylformamide (DMF) , the bromine atom is replaced by a formyl group at 0–60°C. DMF achieves 95.3% yield at 60°C, as it acts as both solvent and formylation agent.

Oxidative Amidation

The formylated intermediate reacts with hydroxylamine hydrochloride in the presence of boron trifluoride (BF₃) to introduce the amine group. This step proceeds at 20–40°C with 82–85% yield.

Table 2: Formylation Reagent Comparison

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic Anhydride | 0 | 93.4 | 98.2 |

| DMF | 60 | 95.3 | 99.2 |

| Methyl Iodide | 20 | 92.9 | 98.4 |

Critical Analysis of Methodologies

Yield and Purity Trade-offs

Solvent and Catalyst Optimization

-

Quinoline in cyanation steps enhances reactivity but requires careful handling due to toxicity.

-

Ethanol in amination improves ammonia solubility, reducing reaction time.

Industrial-Scale Considerations

Recent patents highlight continuous-flow reactors for bromination and amination steps, reducing batch variability and improving throughput. For example, a pilot-scale run using dibromohydantoin in a flow system achieved 89% yield with 98.5% purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and pressures.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Amino-4’-(trifluoromethyl)-3-biphenylcarbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

3'-Amino-[1,1'-biphenyl]-4-carbonitrile (CAS 149505-72-6)

- Structure: Differs in the position of the amino group (3' vs. 4') and lacks the trifluoromethyl group.

- Key Differences : The absence of –CF₃ reduces lipophilicity and electron-withdrawing effects, likely diminishing metabolic stability compared to the target compound.

4'-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 443998-73-0)

- Key Differences : Similar to the above, the lack of –CF₃ impacts electronic properties and bioavailability.

| Compound | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|

| Target Compound | Not explicitly given | 4-NH₂, 4'-CF₃, 3-CN | Enhanced lipophilicity, metabolic stability |

| 3'-Amino-biphenyl-4-carbonitrile | 194.23 | 3'-NH₂, 4-CN | Lower hydrophobicity, simpler synthesis |

| 4'-Amino-biphenyl-3-carbonitrile | Not provided | 4'-NH₂, 3-CN | Potential for hydrogen bonding |

Functional Group Analogs

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile (CAS 1260811-56-0)

- Structure: Quinoline core with –CF₃, –NH₂, –CN, and a vinyl group.

- Comparison: The quinoline scaffold offers distinct electronic properties compared to biphenyl, favoring applications in medicinal chemistry (e.g., kinase inhibitors).

Pyridalyl (CAS 179101-81-6)

- Structure : Contains dichlorophenyl, pyridyloxy, and trifluoromethyl groups.

- Properties : Molecular weight = 491.12; used as an insecticide due to its stability and selective toxicity .

- Key Differences : The complex ether linkages and pyridine ring differentiate its mode of action from biphenyl-based compounds.

| Compound | Core Structure | Functional Groups | Applications |

|---|---|---|---|

| Target Compound | Biphenyl | –NH₂, –CF₃, –CN | Research candidate (hypothetical) |

| 4-Amino-2-CF₃-quinoline-3-CN | Quinoline | –NH₂, –CF₃, –CN, vinyl | Medicinal chemistry (e.g., kinase inhibitors) |

| Pyridalyl | Pyridine ether | –CF₃, dichloroallyloxy | Agrochemical (insecticide) |

Chromene Derivatives

2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

- Structure : Chromene core with –NH₂, –CN, 4-fluorophenyl, and methoxy groups.

- Properties : Exhibits antimicrobial and antitumor activities due to the chromene ring’s ability to intercalate DNA or inhibit enzymes .

- Comparison : The chromene scaffold provides a planar structure for biological interactions, differing from the biphenyl system’s conformational flexibility.

| Compound | Core Structure | Bioactivity | Key Advantages |

|---|---|---|---|

| Target Compound | Biphenyl | Not reported | Tunable electronic profile |

| Chromene derivative | Benzo[h]chromene | Antimicrobial, antitumor | DNA intercalation capability |

Biological Activity

4-Amino-4'-(trifluoromethyl)-3-biphenylcarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure

The compound is characterized by:

- Amino group : Contributes to its reactivity and biological interactions.

- Trifluoromethyl group : Enhances lipophilicity and influences pharmacokinetic properties.

- Biphenyl structure : Provides a stable scaffold for various chemical modifications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It is believed to:

- Inhibit key enzymes involved in cellular processes, potentially affecting metabolic pathways.

- Modulate receptor activity, leading to altered signaling in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 75 |

This data suggests that the compound may serve as a potential lead in developing new antimicrobial agents.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro assays reveal that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. Results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria, suggesting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant organisms. -

Assessment of Antioxidant Properties :

In another study focusing on the antioxidant capacity of biphenyl derivatives, the compound was shown to significantly reduce oxidative damage in cultured human cells. The study measured the reduction of reactive oxygen species (ROS) and demonstrated that treatment with the compound led to improved cell viability under oxidative stress conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Amino-3-biphenylcarbonitrile | Moderate | Low |

| 4-Trifluoromethylbiphenyl | Low | High |

The comparative data indicate that while some compounds exhibit higher antioxidant properties, this compound stands out for its combined antimicrobial efficacy and moderate antioxidant activity.

Q & A

Q. What are the common synthetic routes for 4-Amino-4'-(trifluoromethyl)-3-biphenylcarbonitrile, and how do reaction conditions influence yield and purity?

A multi-step approach is typically employed, involving:

- Cross-coupling reactions : Suzuki-Miyaura coupling to assemble the biphenyl backbone using halogenated precursors.

- Functional group introduction : The trifluoromethyl group can be introduced via nucleophilic substitution or transition-metal catalysis under anhydrous conditions .

- Cyano group installation : Dehydration of primary amides using phosphorus oxychloride (POCl₃) or cyanide exchange reactions .

Key factors : Solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yield and purity. Base selection (e.g., K₂CO₃) also affects reaction efficiency .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton coupling patterns.

- X-ray crystallography : Resolves molecular geometry and confirms bond angles/torsional strain (e.g., C–C bond lengths ≈ 1.48 Å, F–C–C angles ≈ 109.5°) .

- Infrared (IR) spectroscopy : Identifies nitrile (C≡N) stretching vibrations (~2200–2250 cm⁻¹) and amino (–NH₂) bands .

Q. How can researchers optimize purification methods to isolate this compound from complex reaction mixtures?

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity.

- HPLC : For high-purity isolation, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthetic yields of this compound across different studies?

- Reaction parameter standardization : Compare yields under identical conditions (solvent, catalyst loading, temperature).

- Mechanistic studies : Use kinetic isotope effects or DFT calculations to identify rate-limiting steps (e.g., C–F bond activation).

- Byproduct analysis : LC-MS or GC-MS to detect intermediates (e.g., dehalogenated side products) that reduce yield .

Q. How does the crystal packing and intermolecular interactions of this compound influence its physicochemical properties?

- Hydrogen bonding : Amino groups form N–H···N≡C interactions (distance ≈ 2.8 Å), stabilizing the lattice and increasing melting points.

- π-π stacking : Trifluoromethyl groups induce electron-deficient aromatic rings, leading to edge-to-face packing (torsion angles ≈ 179°) and enhanced thermal stability .

- Polar surface area : High polarity from –NH₂ and –CN groups affects solubility in non-polar solvents .

Q. What in silico and experimental approaches are recommended to elucidate the structure-activity relationships (SAR) of this compound in pharmacological studies?

- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using the trifluoromethyl group as a hydrophobic anchor.

- In vitro assays : Test antimicrobial/antitumor activity via MIC (Minimum Inhibitory Concentration) or MTT assays, comparing analogs with varying substituents .

- QSAR modeling : Correlate electronic parameters (Hammett σ values) with bioactivity to guide structural optimization .

Methodological Notes

- Safety : Handle cyanide intermediates with inert atmosphere protocols due to toxicity .

- Data validation : Cross-reference crystallographic data (CCDC deposition codes) with computational models to resolve structural ambiguities .

- Replicability : Document reaction conditions (e.g., moisture sensitivity of Pd catalysts) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.